Hydrogen-Bonding Site Hierarchy in 4EBzN vs. Benzonitrile and Phenylacetylene
IR-UV double resonance spectroscopy reveals a hierarchical hydrogen-bonding propensity in 4-ethynylbenzonitrile (4EBzN): the C≡N group dominates over the acetylenic C≡C–H and the benzene ring. Water interacts preferentially with the π-electron density of the nitrile, forming a quasiplanar cyclic complex with C–H···O and O–H···π bonds [1]. In contrast, the water complexes of phenylacetylene and fluorophenylacetylenes adopt fundamentally different structures. The stability of 4EBzN–water complexes is lower than that of benzonitrile–water complexes due to the mild electron-withdrawing effect of the ethynyl group, providing a quantifiable distinction in binding thermodynamics [1].
| Evidence Dimension | Hydrogen-bonding site hierarchy and water complex structure |
|---|---|
| Target Compound Data | Hierarchy: C≡N > C≡C–H > benzene ring; quasiplanar cyclic water complex involving C–H···O and O–H···π bonds; lower stability than benzonitrile complexes |
| Comparator Or Baseline | Benzonitrile: higher stability complexes; Phenylacetylene and fluorophenylacetylenes: drastically different water complex structures |
| Quantified Difference | Structural divergence verified by IR-UV double resonance; stability trend: benzonitrile > 4EBzN |
| Conditions | Gas-phase IR-UV double resonance spectroscopy of isolated water complexes (H₂O)₁–₃ |
Why This Matters
For researchers studying molecular recognition or designing supramolecular systems, the predictable and distinct hydrogen-bonding hierarchy of 4EBzN—with the nitrile as the primary acceptor—ensures reproducible binding geometries that simpler alkynes cannot provide.
- [1] Maity, S.; Patwari, G. N. Hydrogen Bonding to Multifunctional Molecules: Spectroscopic and ab Initio Investigation of 4-Ethynylbenzonitrile−(Water)1−3 Complexes. J. Phys. Chem. A 2010, 114, 8337–8344. View Source
